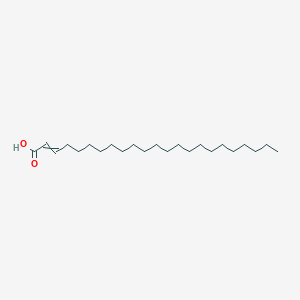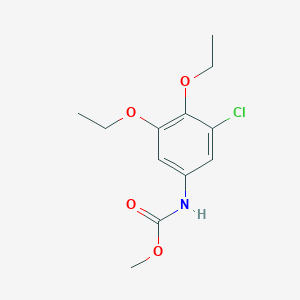![molecular formula C11H11NO3S B14418770 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid CAS No. 81215-33-0](/img/structure/B14418770.png)
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidinone ring with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to yield intermediate products, which are then further processed to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of polyphosphoric acid or phosphorus oxychloride (POCl3) for cyclization reactions. The oxidation of methylsulfanyl derivatives using reagents like m-chloroperbenzoic acid or peracetic acid is also a key step in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid
Cyclization Agents: Polyphosphoric acid, POCl3
Substitution Reagents: Various electrophiles for aromatic substitution reactions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Substitution Products: Various substituted benzoic acid derivatives
Scientific Research Applications
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares a similar benzoic acid moiety with a methylsulfanyl substituent.
Sulmazole: A cardiotonic drug with a related structure, used in clinical practice.
Uniqueness
2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid is unique due to its azetidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
81215-33-0 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-4-oxoazetidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-16-10-6-9(13)12(10)8-5-3-2-4-7(8)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |
InChI Key |
NBFOSEMSDQQKGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC(=O)N1C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


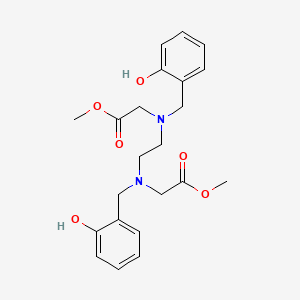

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
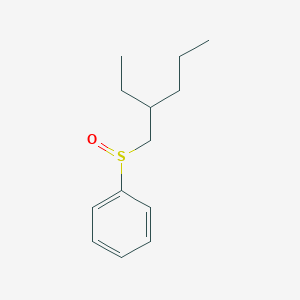
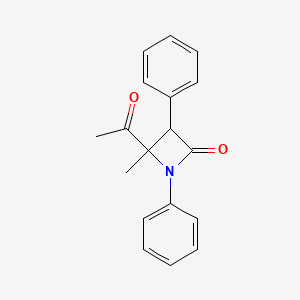
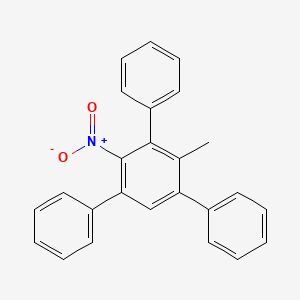

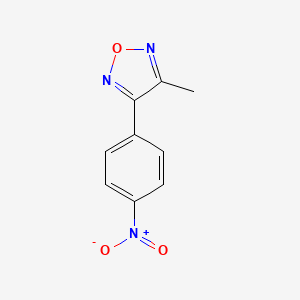

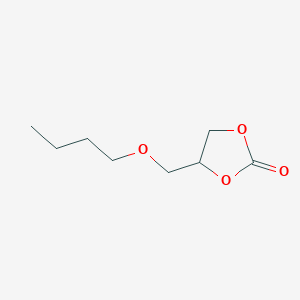
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
